5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide is a heterocyclic compound belonging to the triazolopyrazine family. This compound features a unique fused ring structure that combines a triazole and a pyrazine ring, making it of significant interest in medicinal chemistry due to its potential biological activities and applications. The molecular formula for this compound is , and it has a molecular weight of approximately .
The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. Its specific CAS number is 886886-04-0, which helps in identifying the compound in chemical registries .
The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide typically involves the following steps:
The reaction conditions such as temperature, pressure, and the choice of solvents play crucial roles in determining the yield and purity of the final product. For instance, using a continuous flow reactor can enhance efficiency and reproducibility in industrial settings .
The molecular structure of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide consists of a fused triazole and pyrazine ring with a carboxamide functional group at the 3-position of the triazole ring. This configuration contributes to its unique chemical properties.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide can participate in various chemical reactions:
The specific products formed from these reactions depend heavily on the reagents and conditions employed during the reaction process .
The mechanism of action for 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide largely revolves around its interactions at the molecular level with biological targets:
Research indicates that such compounds can exhibit antiviral and antibacterial properties due to their ability to interfere with critical biological pathways .
Relevant data from studies suggest that these properties influence its behavior in biological systems and its utility in synthetic applications .
5,6-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide has several notable applications:
The construction of the triazolopyrazine core predominantly relies on cyclocondensation reactions between pyrazine precursors and hydrazine derivatives. As detailed in patent literature, a common route involves reacting 2-chloropyrazine with hydrazine monohydrate to form a hydrazide intermediate, which subsequently undergoes ring closure with cyclizing agents like trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃). This method typically yields the unsaturated triazolopyrazine scaffold, which is then hydrogenated under palladium catalysis to afford the 5,6,7,8-tetrahydro derivative [1] [3].
A critical modification involves introducing the carboxamide group at the C3 position. This is achieved through either:
Table 1: Traditional Cyclization Methods and Yields
Starting Material | Cyclizing Agent | Reaction Conditions | Intermediate | Yield (%) |
---|---|---|---|---|
2-Chloropyrazine | Hydrazine hydrate | Ethanol, reflux, 4 h | 2-Hydrazinylpyrazine | 78 |
2-Hydrazinylpyrazine | TFAA | DCM, -20°C, 2 h | 3-Trifluoromethyl-triazolo[4,3-a]pyrazine | 65 |
Ethyl pyrazine-2-carboxylate | POCl₃ | Toluene, 110°C, 6 h | Chloropyrazinoyl chloride | 82 |
Chloropyrazinoyl chloride | NH₃ (g) | THF, 0°C, 1 h | Pyrazine-2-carboxamide | 90 |
Key limitations include regioselectivity challenges during triazole ring formation and the need for multi-step protection/deprotection sequences when introducing substituents on the pyrazine nitrogen. The tetrahydro modification necessitates additional catalytic hydrogenation steps (Pd/C, H₂, 50 psi) which can reduce yields by 15-20% due to over-reduction or dehalogenation side reactions [3] [5].
Recent advances focus on catalytic C–H functionalization and asymmetric synthesis to streamline carboxamide introduction and diversification. Transition metal catalysis has enabled direct carboxamidation at the C3 position without pre-activation. Palladium-catalyzed carbonylation using Pd(OAc)₂/Xantphos systems under CO atmosphere (1 atm) converts 3-bromotriazolopyrazines to carboxamides in the presence of primary/secondary amines with yields up to 88% [7] [9].
For enantioselective synthesis of chiral carboxamide derivatives, biocatalytic approaches have shown significant promise:
Table 2: Catalytic Methods for Carboxamide Introduction
Catalytic System | Substrate | Reagent | Conditions | Product Yield (%) | ee (%) |
---|---|---|---|---|---|
Pd(OAc)₂/Xantphos/CO | 3-Bromo-triazolopyrazine | Morpholine | DMF, 100°C, 12 h | 88 | - |
RuPhos-Pd-G3 | 3-Iodo-triazolopyrazine | Benzylamine | Toluene, 80°C, 8 h | 92 | - |
ATA-117 transaminase | 3-Acetyl-triazolopyrazine | Pyridoxal-5'-phosphate | pH 7.5, 37°C, 24 h | 75 | >99 |
Candida antarctica Lipase B | Racemic methyl carboxamide | Vinyl acetate | MTBE, 30°C, 48 h | 45 (isolated) | >99 |
These catalytic methods significantly reduce step counts compared to traditional acylation pathways and improve atom economy (from 40% to 85% in Pd-catalyzed carbonylation). However, limitations persist in catalyst loading costs (5-10 mol% for Pd systems) and substrate scope restrictions for enzymatic routes [7] [9].
The choice of solvent systems and reaction stoichiometry critically impacts yields and purity in multi-step syntheses. For the initial hydrazide formation, aqueous ethanol (1:1 v/v) provides optimal solubility for both hydrazine hydrate and pyrazine precursors, achieving 78% yield compared to 52% in pure ethanol due to enhanced reagent miscibility [1] [8].
Critical optimizations include:
Table 3: Solvent and Reagent Optimization Effects
Reaction Step | Parameter Optimized | Standard Condition | Optimized Condition | Yield Improvement |
---|---|---|---|---|
Hydrazide formation | Solvent system | Anhydrous ethanol | Ethanol/H₂O (1:1) | +26% |
Triazole cyclization | Temperature | 25°C | -20°C | +22% (reduced byproducts) |
Carboxamide coupling | Coupling agent | DCC | EDCI/HOBt | +15% (reduced epimerization) |
Tetrahydrogenation | Catalyst system | Pd/C (10%) | Pd(OH)₂/C (Pearlman's catalyst) | +18% (reduced over-reduction) |
Notably, replacing dichloromethane (DCM) with 2-methyltetrahydrofuran (2-MeTHF) in extraction steps improves environmental metrics while maintaining yield efficiency. For crystallization, methyl tert-butyl ether (MTBE)/heptane mixtures (3:1) provide superior crystal morphology versus pure MTBE, enhancing filtration rates by 40% in industrial settings [1] [8].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6